molecular formula C27H33NO7 B11443104 3-Cyclohexyl 6-methyl 4-(3-hydroxy-4-methoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate

3-Cyclohexyl 6-methyl 4-(3-hydroxy-4-methoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate

Cat. No.: B11443104
M. Wt: 483.6 g/mol
InChI Key: INBQNYDSBYCKSP-UHFFFAOYSA-N
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Description

3-Cyclohexyl 6-methyl 4-(3-hydroxy-4-methoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate is a complex organic compound belonging to the class of hexahydroquinolines This compound is characterized by its unique structural features, which include a cyclohexyl group, a hydroxy-methoxyphenyl group, and multiple methyl and carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexyl 6-methyl 4-(3-hydroxy-4-methoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Cyclization Reaction: The initial step involves the cyclization of a suitable precursor to form the hexahydroquinoline core. This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.

    Functional Group Introduction: Subsequent steps involve the introduction of the cyclohexyl, hydroxy-methoxyphenyl, and carboxylate groups. This can be accomplished through various organic transformations such as Friedel-Crafts acylation, esterification, and hydroxylation reactions.

    Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Key considerations include optimizing reaction conditions to maximize yield and minimize by-products, as well as implementing efficient purification and isolation techniques.

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexyl 6-methyl 4-(3-hydroxy-4-methoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.

Scientific Research Applications

3-Cyclohexyl 6-methyl 4-(3-hydroxy-4-methoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate has a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s structural features make it a potential candidate for studying biological interactions and enzyme inhibition.

    Medicine: It may have potential therapeutic applications due to its unique chemical properties, such as anti-inflammatory or anticancer activity.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-Cyclohexyl 6-methyl 4-(3-hydroxy-4-methoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound’s structural features may allow it to interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyclohexyl 6-methyl 4-(3-hydroxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate
  • 3-Cyclohexyl 6-methyl 4-(4-methoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate
  • 3-Cyclohexyl 6-methyl 4-(3-hydroxy-4-methoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Uniqueness

The uniqueness of 3-Cyclohexyl 6-methyl 4-(3-hydroxy-4-methoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate lies in its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both hydroxy and methoxy groups on the phenyl ring, along with the cyclohexyl and carboxylate groups, provides a unique scaffold for further chemical modifications and exploration of its properties.

Properties

Molecular Formula

C27H33NO7

Molecular Weight

483.6 g/mol

IUPAC Name

3-O-cyclohexyl 6-O-methyl 4-(3-hydroxy-4-methoxyphenyl)-2,7-dimethyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate

InChI

InChI=1S/C27H33NO7/c1-14-12-18-24(25(30)21(14)26(31)34-4)23(16-10-11-20(33-3)19(29)13-16)22(15(2)28-18)27(32)35-17-8-6-5-7-9-17/h10-11,13-14,17,21,23,28-29H,5-9,12H2,1-4H3

InChI Key

INBQNYDSBYCKSP-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C(C(=C(N2)C)C(=O)OC3CCCCC3)C4=CC(=C(C=C4)OC)O)C(=O)C1C(=O)OC

Origin of Product

United States

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